molecular formula C26H31N3O6 B12020270 (4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B12020270
M. Wt: 481.5 g/mol
InChI Key: QOYWVHLILBKUPN-ZNTNEXAZSA-N
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Description

(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. Common synthetic routes may involve the use of starting materials such as aldehydes, amines, and nitro compounds, with reactions such as condensation, reduction, and substitution being employed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s structure suggests potential pharmacological properties, which could be explored for drug development.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signaling pathways.

    Pathways Involved: The pathways involved would depend on the specific biological context, such as metabolic pathways or signal transduction cascades.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in organic synthesis.

Uniqueness

(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O6/c1-16(2)15-35-21-11-8-19(14-17(21)3)24(30)22-23(18-6-9-20(10-7-18)29(33)34)28(13-12-27(4)5)26(32)25(22)31/h6-11,14,16,23,30H,12-13,15H2,1-5H3/b24-22+

InChI Key

QOYWVHLILBKUPN-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O)OCC(C)C

Origin of Product

United States

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